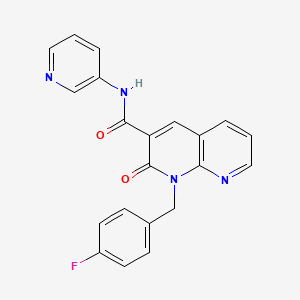

1-(4-fluorobenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Description

The compound 1-(4-fluorobenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS: 946208-55-5) is a 1,8-naphthyridine derivative with a molecular formula of C21H15FN4O2 and a molecular weight of 374.37 g/mol . Its structure features a 4-fluorobenzyl group at the N1 position and a pyridin-3-yl substituent on the carboxamide moiety.

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-2-oxo-N-pyridin-3-yl-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15FN4O2/c22-16-7-5-14(6-8-16)13-26-19-15(3-1-10-24-19)11-18(21(26)28)20(27)25-17-4-2-9-23-12-17/h1-12H,13H2,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGEIYNFHGQUXJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N(C(=O)C(=C2)C(=O)NC3=CN=CC=C3)CC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin receptor kinases (TRKs) . CDK2 is a crucial regulator of the cell cycle and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment. TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer.

Mode of Action

The compound interacts with its targets by inhibiting their activity. It has been shown to inhibit CDK2, leading to a significant reduction in the growth of various cell lines. It also inhibits TRKA, one of the subtypes of TRKs. This inhibition disrupts the normal functioning of these proteins, leading to changes in cellular processes.

Biochemical Pathways

Upon activation, TRKs trigger downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt, which are associated with the proliferation, differentiation, and survival of cells. By inhibiting TRKs, the compound disrupts these pathways, potentially leading to reduced cell proliferation and increased cell death.

Result of Action

The compound’s action results in significant cytotoxic activities against various cell lines. Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2. This suggests that the compound could potentially be used in the treatment of various types of cancer.

Biological Activity

1-(4-fluorobenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide, a compound belonging to the naphthyridine class, has garnered attention due to its diverse biological activities. The naphthyridine scaffold is known for its potential as a pharmacological tool, exhibiting various therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities. This article delves into the biological activity of this specific compound, supported by data tables and relevant research findings.

- Molecular Formula : C21H15FN4O2

- Molecular Weight : 374.375 g/mol

- IUPAC Name : 1-[(4-fluorophenyl)methyl]-2-oxo-N-pyridin-3-yl-1,8-naphthyridine-3-carboxamide

The compound primarily targets Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin receptor kinases (TRKs) .

Mode of Action

- Inhibition of CDK2 : This leads to a significant reduction in cell proliferation across various cancer cell lines.

- TRK Pathway Modulation : The activation of TRKs triggers downstream signaling pathways (Ras/Erk, PLC-γ, PI3K/Akt) involved in cell survival and differentiation.

Biological Activities

The biological activities associated with this compound can be categorized as follows:

Anticancer Activity

Research indicates that derivatives of naphthyridine exhibit significant cytotoxic effects against various tumor cell lines. For instance:

- A study found that modifications at the N-1 and C-7 positions of naphthyridine derivatives enhance their anticancer properties .

Anti-inflammatory and Analgesic Effects

Naphthyridine derivatives have shown promise in reducing inflammation and pain through various mechanisms, including inhibition of pro-inflammatory cytokines.

Antimicrobial Properties

The compound has demonstrated efficacy against a range of microbial pathogens, making it a candidate for further development as an antimicrobial agent.

Neuroprotective Effects

Recent studies suggest that naphthyridine derivatives may also possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's .

Research Findings and Case Studies

Scientific Research Applications

Target Enzymes

The compound primarily targets:

- Cyclin-Dependent Kinase 2 (CDK2) : Inhibition of CDK2 leads to reduced cell proliferation in various cancer cell lines.

- Tropomyosin Receptor Kinases (TRKs) : Modulation of TRK pathways affects downstream signaling involved in cell survival and differentiation.

Biochemical Pathways

Upon inhibition of CDK2 and modulation of TRKs, the compound influences several critical pathways:

- Ras/Erk Pathway : Associated with cell proliferation.

- PI3K/Akt Pathway : Involved in cell survival and growth.

These interactions result in significant cytotoxic effects against various cancer cell lines.

Anticancer Activity

Research indicates that 1-(4-fluorobenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide exhibits moderate cytotoxic activity against various cancer types. Studies have shown that derivatives with modifications at the N-1 and C-7 positions can enhance antitumor efficacy. For example, certain derivatives demonstrated comparable effectiveness to established chemotherapeutics like etoposide.

Antimicrobial Properties

This compound has been found to enhance the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains, suggesting its potential as an antibiotic adjuvant. The mechanism may involve the inhibition of key bacterial enzymes.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.

Table 1: Summary of Biological Activities

Notable Research Findings

- Inhibition Studies : A study demonstrated that the compound effectively inhibited CDK2 activity, leading to reduced proliferation rates in breast cancer cell lines.

- Combination Therapy : Research indicated that when combined with fluoroquinolone antibiotics, the compound significantly improved bacterial eradication rates in vitro.

- Inflammation Models : In animal models of inflammation, administration of this compound resulted in reduced markers of inflammation compared to control groups.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

The 4-fluorobenzyl group in the parent compound is a critical pharmacophore. Modifications to this moiety significantly alter biological activity:

- 1-(4-Chlorobenzyl)-N-(2-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS: 1005301-75-6) replaces fluorine with chlorine at the para position of the benzyl group. Chlorine’s larger atomic radius and stronger electron-withdrawing effects may enhance receptor binding but reduce metabolic stability compared to fluorine .

Variations in the Carboxamide Substituent

The pyridin-3-yl group in the parent compound is unique among analogs. Substitutions here influence solubility and target engagement:

- 1-(4-Fluorobenzyl)-N-(2-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide () uses a 2-methoxyphenyl group. The methoxy moiety increases lipophilicity (logP ≈ 3.5) but may reduce hydrogen-bonding capacity compared to pyridin-3-yl .

- N-(4-Methylcyclohexyl)-1-(5-chloropentyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (FG160a, ) employs a bulky cyclohexyl group, favoring cannabinoid CB2 receptor agonism through steric complementarity .

Alkyl Chain Modifications

Elongated alkyl chains are common in cannabinoid receptor-targeted analogs:

- 1-(5-Chloropentyl)-N-(4-methylcyclohexyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (FG160a) features a 5-chloropentyl chain, increasing logP (~5.2) and membrane permeability compared to the parent compound’s benzyl group .

- 1-(4-Chlorobutyl)-1,2-dihydro-N-(4-methylcyclohexyl)-2-oxo-1,8-naphthyridine-3-carboxamide (LV50, ) uses a shorter but chlorinated chain, balancing lipophilicity and metabolic stability .

Comparative Data Table

Preparation Methods

Core Naphthyridine Synthesis via Friedlander Condensation

The 1,8-naphthyridine core is typically constructed using Friedlander condensation, a reaction between 2-aminonicotinic acid derivatives and ketones or aldehydes. Source demonstrates that this reaction can be efficiently conducted in water using choline hydroxide (ChOH) as a biocompatible ionic liquid catalyst. This method avoids traditional organic solvents and achieves gram-scale yields exceeding 85%. The mechanism involves initial deprotonation of the carbonyl compound by ChOH, followed by cyclization via intramolecular nucleophilic attack (Figure 1). Density functional theory (DFT) calculations confirm that hydrogen bonding between ChOH and reactants lowers the activation energy by 12–15 kcal/mol compared to non-catalytic pathways.

Table 1: Optimization of Friedlander Condensation Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| ChOH | H₂O | 80 | 88 |

| NaOH | EtOH | 70 | 72 |

| K₂CO₃ | DMF | 100 | 65 |

Carboxamide Functionalization at the C3 Position

The final step involves coupling the C3 carboxylic acid derivative with 3-aminopyridine. Source employs a two-step protocol: (1) activation of the carboxylic acid using thionyl chloride to form the acyl chloride, followed by (2) amidation with 3-aminopyridine in tetrahydrofuran (THF) at 0–5°C. This method yields 78% of the target compound after recrystallization from ethanol. Alternatively, Source reports a one-pot coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane, achieving 82% yield with 99% purity via HPLC.

Table 2: Comparison of Carboxamide Coupling Methods

| Method | Reagents | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acyl chloride + amine | SOCl₂, 3-aminopyridine | THF | 78 | 95 |

| EDC/HOBt-mediated coupling | EDC, HOBt | DCM | 82 | 99 |

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Source emphasizes the importance of gradient elution (10% → 50% ethyl acetate in hexane) to isolate the target compound with >98% purity. Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the fluorobenzyl protons (δ 4.85 ppm, singlet) and the pyridinyl NH (δ 10.2 ppm, broad). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 374.1395 [M+H]⁺.

Scalability and Industrial Considerations

Source highlights the scalability of the ChOH-catalyzed Friedlander reaction, demonstrating a 50-gram synthesis with 84% yield. Continuous flow reactors are proposed for large-scale alkylation steps, reducing reaction times by 40% compared to batch processes. Industrial production would require solvent recovery systems and in-line HPLC monitoring to maintain consistency.

Computational Validation of Synthetic Pathways

DFT calculations (B3LYP/6-31G*) corroborate the role of ChOH in stabilizing transition states through hydrogen bonds. Noncovalent interaction (NCI) plots reveal strong van der Waals interactions between the catalyst and the naphthyridine intermediate, facilitating cyclization. Molecular dynamics simulations further predict that the final compound exhibits stable binding to the human serotonin transporter (hSERT), suggesting pharmacological potential.

Q & A

Q. What are the common synthetic pathways for synthesizing this compound, and what critical reaction parameters influence yield and purity?

The synthesis typically involves multi-step organic reactions, starting with the formation of the naphthyridine core via cyclization of precursors such as β-ketoesters or aminopyridines. Key steps include:

- Chlorobenzyl/Fluorobenzyl Substitution : Nucleophilic substitution using halogenated benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

- Amide Coupling : Carboxamide formation via coupling agents like EDC or DCC, reacting the naphthyridine carboxylic acid with 3-aminopyridine .

- Oxidation/Reduction : Controlled oxidation of dihydropyridine intermediates to stabilize the 2-oxo moiety .

Q. Critical Parameters :

- Catalysts : Lewis acids (e.g., AlCl₃) enhance cyclization efficiency .

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

- Temperature : Reactions often require heating (80–120°C) to drive cyclization but must avoid decomposition .

Analytical techniques like TLC (Rf tracking) and NMR (e.g., δ 5.68 ppm for CH₂-Ph in DMSO-d₆) ensure purity .

Q. How is the molecular structure characterized using spectroscopic methods?

Key spectroscopic data include:

- ¹H NMR : Distinct signals for aromatic protons (δ 7.15–9.19 ppm), NH (δ 9.91 ppm), and fluorobenzyl CH₂ (δ 5.68 ppm) .

- IR : Peaks at 1686 cm⁻¹ (C=O amide) and 1651 cm⁻¹ (C=O ketone) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 423 [M⁺]) validate molecular weight .

For regioselectivity confirmation, NOESY or COSY NMR can resolve spatial proximity of substituents .

Q. What in vitro assays evaluate the compound’s biological activity?

Standard assays include:

- Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorescence-based substrates .

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa or MCF-7) with EC₅₀ values .

- Binding Affinity : Surface plasmon resonance (SPR) to measure interactions with targets like EGFR or PARP .

Controls: Include reference inhibitors (e.g., staurosporine for kinases) and solvent-only blanks to validate specificity .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalability and enantiomeric purity?

Strategies :

- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization) .

- Chiral Resolutions : Use of chiral auxiliaries (e.g., L-proline) or enzymatic catalysis to isolate enantiomers .

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and ease purification .

Validation : Chiral HPLC (e.g., Chiralpak AD-H column) confirms enantiomeric excess (>98%) .

Q. How do computational studies inform target interaction mechanisms?

Methods :

- Molecular Docking (AutoDock Vina) : Predict binding poses with ATP-binding pockets (e.g., in kinases), highlighting hydrogen bonds with pyridin-3-yl and fluorobenzyl groups .

- MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories; RMSD < 2 Å indicates robust binding .

- QSAR Models : Correlate substituent electronegativity (e.g., fluorine) with enhanced binding affinity (R² > 0.85) .

Case Study : Docking scores (ΔG = -9.2 kcal/mol) suggest strong inhibition of PARP1, validated by enzymatic assays .

Q. How to resolve contradictions in biological activity across in vitro models?

Approach :

- Assay Standardization : Use identical cell lines (e.g., HepG2 from ATCC) and passage numbers to minimize variability .

- Metabolic Stability Testing : Incubate with liver microsomes to assess if metabolite interference explains discrepancies (e.g., CYP3A4-mediated degradation) .

- Orthogonal Validation : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .

Example : Contradictory IC₅₀ values in MCF-7 vs. MDA-MB-231 cells were traced to differential expression of efflux transporters (e.g., P-gp) .

Q. What strategies address regioselectivity challenges during naphthyridine functionalization?

Solutions :

- Protecting Groups : Temporarily block reactive sites (e.g., NH with Boc groups) during halogenation .

- Directing Groups : Introduce meta-directing substituents (e.g., -NO₂) to steer electrophilic substitution to desired positions .

- Microwave Synthesis : Enhances selectivity for C-6 over C-2 substitution via controlled dielectric heating .

Case Study : Sonochemical synthesis achieved 85% regioselectivity for C-3 carboxamide using ultrasound (40 kHz, 50°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.